1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Overview
Description
THIP is a chemical compound that was first synthesized in the 1960s. It has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and insomnia. THIP is a GABA(A) receptor agonist, which means that it binds to and activates these receptors in the brain.
Scientific Research Applications
THIP has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and insomnia. In animal studies, THIP has been shown to have anticonvulsant and anxiolytic effects. THIP has also been shown to increase sleep time and decrease sleep latency in animal studies. THIP has potential as a therapeutic agent for these disorders, but further research is needed to determine its efficacy and safety in humans.
Mechanism Of Action
THIP is a GABA(A) receptor agonist, which means that it binds to and activates these receptors in the brain. GABA(A) receptors are ionotropic receptors that are responsible for mediating the inhibitory effects of the neurotransmitter GABA. Activation of GABA(A) receptors leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and decreases the likelihood of action potential generation. THIP binds to a specific site on the GABA(A) receptor, known as the benzodiazepine site, which enhances the inhibitory effects of GABA.
Biochemical And Physiological Effects
THIP has been shown to have a number of biochemical and physiological effects in animal studies. THIP has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. THIP has also been shown to decrease the activity of the central nervous system, which may contribute to its sedative effects. THIP has potential as a therapeutic agent for these disorders, but further research is needed to determine its efficacy and safety in humans.
Advantages And Limitations For Lab Experiments
THIP has a number of advantages for use in laboratory experiments. THIP is a relatively small molecule, which makes it easy to synthesize and manipulate in the laboratory. THIP also has a well-defined mechanism of action, which makes it a useful tool for studying the GABA(A) receptor. However, THIP also has a number of limitations for use in laboratory experiments. THIP has a short half-life in the body, which makes it difficult to maintain a consistent concentration over time. THIP also has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are a number of future directions for research on THIP. One area of research is the development of more selective GABA(A) receptor agonists that target specific subtypes of the receptor. Another area of research is the development of more stable and longer-lasting THIP analogs that can be used in clinical trials. Finally, research is needed to determine the safety and efficacy of THIP in humans for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-9-6-4-8-3-2-7(6)10/h5,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJBRXYLYSRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine | |
CAS RN |
87673-88-9 | |
Record name | 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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